Cas no 2094154-09-1 (N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride)

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride structure
2094154-09-1 structure
商品名:N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride
CAS番号:2094154-09-1
MF:C14H18ClN
メガワット:235.752422809601
CID:5241450

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 5,9-Methanobenzocycloocten-11-amine, 5,6,9,10-tetrahydro-N-methyl-, hydrochloride (1:1) (ACI)
    • N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride
    • インチ: 1S/C14H17N.ClH/c1-15-14-11-6-4-8-13(14)12-7-3-2-5-10(12)9-11;/h2-7,11,13-15H,8-9H2,1H3;1H
    • InChIKey: YWMKOVCRBYHWMR-UHFFFAOYSA-N
    • ほほえんだ: Cl.C1C=C2CC3C(NC)C(C2=CC=1)CC=C3

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-298068-1.0g
N-methyltricyclo[7.3.1.0,2,7]trideca-2,4,6,10-tetraen-13-amine hydrochloride
2094154-09-1
1.0g
$0.0 2023-02-28
Enamine
EN300-298068-1g
N-methyltricyclo[7.3.1.0,2,7]trideca-2,4,6,10-tetraen-13-amine hydrochloride
2094154-09-1
1g
$0.0 2023-09-06

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride 関連文献

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochlorideに関する追加情報

Introduction to N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride (CAS No. 2094154-09-1)

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This heterocyclic amine derivative belongs to a class of molecules that exhibit intriguing chemical and pharmacological characteristics, making it a subject of extensive study in medicinal chemistry and drug discovery.

The compound's molecular structure is characterized by a tricyclic framework, which contributes to its stability and reactivity. The presence of multiple double bonds and an amine functional group enhances its potential for interactions with biological targets. Specifically, the tricyclo7.3.1.0,2,7trideca scaffold provides a rigid core that can be modified to fine-tune its pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic pathways of such complex molecules with greater accuracy. Studies have indicated that N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride may interact with various enzymes and receptors, suggesting its potential as a lead compound for developing novel therapeutic agents.

In particular, the amine hydrochloride salt form of this compound enhances its solubility and bioavailability, which are critical factors in drug formulation and delivery. This property has opened up avenues for exploring its efficacy in treating a range of diseases, including inflammatory disorders and neurodegenerative conditions.

Current research is focused on understanding the mechanisms by which this compound exerts its biological effects. Preliminary studies have shown that it may modulate the activity of key enzymes involved in signal transduction pathways. For instance, it has been observed that N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride can inhibit the activity of certain kinases, which are crucial for cell proliferation and differentiation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis have been employed to streamline the process and improve efficiency.

One of the most exciting aspects of N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride is its potential for structural diversity through functional group modifications. Researchers are exploring various derivatives to optimize its pharmacological profile while maintaining its core structural features.

The development of novel drug candidates often involves rigorous testing in preclinical models to assess their safety and efficacy before human trials can begin. N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride has shown promise in these early stages but still requires extensive testing to fully understand its therapeutic potential.

The role of computational modeling in drug discovery cannot be overstated. By leveraging machine learning algorithms and molecular dynamics simulations, scientists can predict how different modifications will affect the compound's properties without conducting extensive experimental trials.

As research continues to evolve,the applications of N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride are expected to expand into new therapeutic areas。 Its unique structure and versatile reactivity make it a valuable scaffold for designing next-generation pharmaceuticals。

The collaboration between academic institutions and pharmaceutical companies is essential for translating laboratory discoveries into clinical applications。 N-methyltricyclo7。3。1。0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride exemplifies how interdisciplinary research can drive innovation in medicine。

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.